molecular formula C5H9N3O2S B14909033 N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide

N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide

Cat. No.: B14909033
M. Wt: 175.21 g/mol
InChI Key: SWFOSFISVPMXJZ-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide is a chemical compound with a molecular formula of C5H9N3O2S It is characterized by the presence of a pyrazole ring substituted with a methyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

  • Dissolve 1-methyl-1H-pyrazole in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methanesulfonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine
  • (1-Methyl-1H-pyrazol-5-yl)methanamine
  • N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide

Uniqueness

N-(1-methyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern and the presence of the methanesulfonamide group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C5H9N3O2S

Molecular Weight

175.21 g/mol

IUPAC Name

N-(2-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C5H9N3O2S/c1-8-5(3-4-6-8)7-11(2,9)10/h3-4,7H,1-2H3

InChI Key

SWFOSFISVPMXJZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)NS(=O)(=O)C

Origin of Product

United States

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